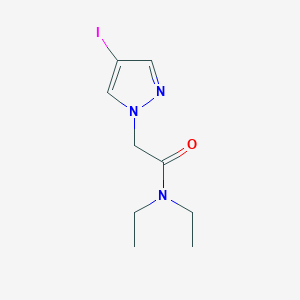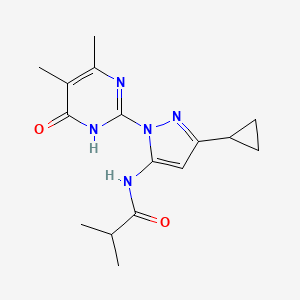
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called MAP4K4. It is a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The aim of
Scientific Research Applications
Biosensors Development
Urea derivatives play a crucial role in the development of biosensors, specifically for detecting and quantifying urea concentration, which is vital in medical diagnostics and environmental monitoring. For instance, various materials such as nanoparticles and carbon materials have been utilized in urea biosensors to enhance enzyme immobilization and improve sensing parameters (Botewad et al., 2021).
Drug Design and Therapeutics
Urea derivatives are incorporated into drugs to exploit their unique hydrogen binding capabilities, modulating drug-target interactions and improving the bioactivity spectrum. These derivatives have been shown to modulate biological targets such as kinases, proteases, and epigenetic enzymes, indicating their versatility in drug design (Jagtap et al., 2017).
Agricultural Innovations
Ureaform, a condensation product of urea and formaldehyde, is highlighted as a slow-release fertilizer, showcasing urea's importance in agriculture. The controlled release of nitrogen from ureaform helps in efficient nutrient management and minimizes environmental pollution (Alexander & Helm, 1990). Additionally, the role of urease inhibitors in reducing ammonia volatilization from urea fertilizers further underscores the significance of urea derivatives in enhancing agricultural productivity and environmental sustainability (Ray et al., 2020).
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-4-3-7-19-16(11)21-17(24)20-13-9-15(23)22(10-13)14-6-2-5-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGFGHZRZAWMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2741734.png)
![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)


![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)




![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)
